molecular formula C7H14OS B14714165 2-Butyl-1,3-oxothiolane CAS No. 23229-36-9

2-Butyl-1,3-oxothiolane

Cat. No.: B14714165
CAS No.: 23229-36-9
M. Wt: 146.25 g/mol
InChI Key: GLHSHWIEAQNAAO-UHFFFAOYSA-N
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Description

2-Butyl-1,3-oxothiolane is a five-membered heterocyclic compound containing both oxygen and sulfur atoms within its ring structure, with a butyl substituent at the 2-position. The butyl group likely enhances hydrophobicity compared to smaller substituents (e.g., methyl), influencing solubility, boiling point, and reactivity. Such compounds are of interest in organic synthesis, materials science, and pharmaceuticals due to their unique electronic and steric profiles.

Properties

CAS No.

23229-36-9

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-butyl-1,3-oxathiolane

InChI

InChI=1S/C7H14OS/c1-2-3-4-7-8-5-6-9-7/h7H,2-6H2,1H3

InChI Key

GLHSHWIEAQNAAO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1OCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,3-oxothiolane typically involves the reaction of butylmagnesium bromide with ethyl orthoformate in the presence of 2-mercaptoethanol. The reaction is catalyzed by acids such as benzoic acid, phosphoric acid, or sulfuric acid . The reaction conditions generally include moderate temperatures and the use of solvents like n-hexane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Mechanism of Action

The mechanism of action of 2-Butyl-1,3-oxothiolane involves its interaction with specific molecular targets and pathways. The sulfur atom in the oxothiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can disrupt normal cellular processes, making the compound useful in antimicrobial and antiviral applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Butyl-1,3-oxothiolane with structurally or functionally related compounds, leveraging available data from the evidence:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Toxicity/Stability Applications/Reactivity
This compound C₇H₁₂OS 144.23* Not available† Five-membered oxathiolane, butyl group Data not available Potential solvent or intermediate
2-Methyl-1,3-oxathiolane C₄H₈OS 104.17 17642-74-9 Methyl substituent, similar ring Stable under GC conditions Flavor/fragrance precursor
3-Methyl-1,2-oxathiolane 2,2-dioxide C₄H₆O₃S 134.15 1121-03-5 Sulfone group, 1,2-oxathiolane Reactive sulfonating agent Polymer sulfonation
2-Butyl-1,3-thiazolidine-4-carboxylic acid C₈H₁₅NO₂S 189.27 90205-28-0 Thiazolidine ring, carboxylic acid Not reported Pharmaceutical lead compound
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl C₁₁H₁₈N₂O·HCl 230.74 151257-01-1 Diazaspiro core, hydrochloride salt Skin sensitizer, aquatic hazard Specialty chemical synthesis

*Calculated molecular weight.

Key Comparisons:

Structural Influences on Physical Properties Substituent Effects: The butyl group in this compound increases molecular weight and hydrophobicity compared to 2-Methyl-1,3-oxathiolane (104.17 vs. 144.23). This may lower water solubility and raise boiling points, making it more suitable as a non-polar solvent or intermediate. Ring Functionalization: The sulfone group in 3-Methyl-1,2-oxathiolane 2,2-dioxide introduces polarity and reactivity, enabling sulfonation reactions—unlikely in non-oxidized oxathiolanes.

Pharmaceutical Relevance: Thiazolidine derivatives like 2-Butyl-1,3-thiazolidine-4-carboxylic acid demonstrate the impact of heteroatom placement (N vs. O/S) on bioactivity, hinting at possible medicinal uses for oxathiolanes.

Toxicity and Safety

  • The diazaspiro analog’s classification as a skin sensitizer and aquatic toxin underscores the importance of core structure in hazard profiles. Oxathiolanes, lacking nitrogen, may exhibit lower toxicity, but empirical data is needed.

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